molecular formula C19H20N2O2 B2529778 1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one CAS No. 54906-22-8

1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one

Numéro de catalogue B2529778
Numéro CAS: 54906-22-8
Poids moléculaire: 308.381
Clé InChI: NMFAHOKVZJFMHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of this compound involves the fusion of a benzoxazine ring and a piperidine ring , forming a spiro connection. The benzyl group at the 1’ position adds further complexity. Researchers have employed various synthetic routes, including cyclization reactions and spirocyclization strategies. Precise details can be found in the relevant literature .

Applications De Recherche Scientifique

Antihypertensive Activity

  • Synthesis and Antihypertensive Properties: A series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which includes 1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one, has been synthesized and evaluated for antihypertensive activity. The most active compound exhibited potential central and peripheral mechanisms of action (Clark et al., 1983). Another study similarly focused on the synthesis and evaluation of antihypertensive properties of 1'-substituted derivatives (Takai et al., 1985).

σ-Receptor Ligands

  • Potent and Selective σ-Receptor Ligands: Research has been conducted on a range of spiro compounds, including 1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one derivatives, to investigate their affinity for σ1- and σ2-receptors. Findings indicate that some of these compounds, particularly those with a benzyl residue and a methoxy group, demonstrate high σ1-receptor affinity (Maier & Wünsch, 2002).

Central Nervous System Agents

  • Synthesis and CNS Activity: A study on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and analogs, which includes compounds structurally similar to 1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one, aimed at exploring their potential as central nervous system agents. This research emphasized the synthesis process and evaluated the compounds for their activity in CNS models (Bauer et al., 1976).

Other Research Applications

  • Pharmacological Screening: Various studies have synthesized and evaluated the spiro compound derivatives for different pharmacological activities, including their role as potential antidepressants and their interaction with different biological receptors (Glamkowski et al., 1984).

Propriétés

IUPAC Name

1'-benzylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18-16-8-4-5-9-17(16)23-19(20-18)10-12-21(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFAHOKVZJFMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one

Synthesis routes and methods

Procedure details

Salicylamide (7.24 g), 1-benzylpiperidin-4-one (10.0 g) and p-toluenesulfonic acid hydrate (500 mg) were suspended in toluene (200 mL), and the suspension was stirred under reflux overnight while removing the water in the reaction system using a Dean-Stark tube. The mixture was cooled to room temperature, and the resulting precipitate was collected by filtration and washed with water, ethanol and diethyl ether to give 1′-benzylspiro[1,3-benzoxazine-2,4′-piperidin]-4(3H)-one as a crude product (9.7 g). The obtained crude 1′-benzylspiro[1,3-benzoxazine-2,4′-piperidin]-4(3H)-one (5.0 g) and 10% palladium-carbon (1.0 g) were suspended in ethanol (50 mL), and the suspension was stirred at 50° C. for 5 hr under a hydrogen atmosphere. The catalyst was removed by filtration through celite and the solvent was evaporated under reduced pressure. The resulting precipitate was collected by filtration, and washed with ethanol and diethyl ether to give the object product (2.7 g, 77%).
Quantity
7.24 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.